molecular formula C17H16Cl2N2O3 B2360116 1-(3,4-DICHLOROPHENYL)-3-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]UREA CAS No. 1421494-82-7

1-(3,4-DICHLOROPHENYL)-3-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]UREA

Cat. No.: B2360116
CAS No.: 1421494-82-7
M. Wt: 367.23
InChI Key: KXVVFAREJKLAPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dichlorophenyl)-3-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]urea is a synthetic urea derivative characterized by a 3,4-dichlorophenyl group and a substituted hydroxyethyl-benzofuran moiety. Urea-based compounds are widely studied for their pharmacological and agrochemical applications due to their ability to engage in hydrogen bonding and modulate biological targets. The dichlorophenyl group is a common pharmacophore in pesticides and pharmaceuticals, often enhancing lipophilicity and receptor binding .

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N2O3/c18-13-3-2-12(8-14(13)19)21-17(23)20-9-15(22)10-1-4-16-11(7-10)5-6-24-16/h1-4,7-8,15,22H,5-6,9H2,(H2,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXVVFAREJKLAPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)C(CNC(=O)NC3=CC(=C(C=C3)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzofuran Core Construction

The 2,3-dihydrobenzofuran fragment is synthesized via cyclization reactions. Key methods include:

Method A: Cyclocondensation of o-Hydroxyacetophenone Derivatives

  • Reagents : Chloroacetone, substituted o-hydroxyacetophenone, N-bromosuccinimide (NBS).
  • Conditions :
    • Dissolve o-hydroxyacetophenone in chloroform/CCl₄.
    • Add NBS under reflux (60–80°C) for bromination at the methyl group.
    • Cyclize with chloroacetone in the presence of AlCl₃ (0–5°C → 90°C reflux).
  • Yield : 70–85% for dihydrobenzofuran intermediates.

Method B: Reductive Cyclization

  • Reagents : 2-Chloro-1-(2,4,6-trihydroxyphenyl)ethanone, sodium acetate in methanol.
  • Conditions :
    • Reflux in methanol at 65°C for 3 hours.
    • Acidic workup to isolate 4,6-dihydroxy-3(2H)-benzofuranone.
  • Yield : 86%.

Hydroxyethyl Side Chain Introduction

The 2-hydroxyethyl group is introduced via epoxide ring-opening or nucleophilic addition:

Method C: Epoxidation and Ammonolysis

  • Reagents : mCPBA (meta-chloroperbenzoic acid) for epoxidation, aqueous ammonia.
  • Conditions :
    • Epoxidize dihydrobenzofuran-derived alkene with mCPBA in dichloromethane (0°C → RT).
    • Open epoxide with NH₃ in ethanol/water (50°C, 12 hours).
  • Yield : 60–75% for amino alcohol intermediates.

Method D: Grignard Addition to Carbonyl

  • Reagents : Benzofuran-5-carbaldehyde, ethylmagnesium bromide.
  • Conditions :
    • Add Grignard reagent to aldehyde in THF (–78°C → RT).
    • Quench with NH₄Cl to yield secondary alcohol.
  • Yield : 80–90%.

Urea Linkage Formation

The urea bridge is constructed via isocyanate-amine coupling or carbamate displacement:

Method E: Isocyanate Route

  • Reagents : 3,4-Dichlorophenyl isocyanate, amino alcohol intermediate.
  • Conditions :
    • React isocyanate with amine in anhydrous DCM/THF (0°C → RT, 4–6 hours).
    • Purify via silica gel chromatography (EtOAc/hexane).
  • Yield : 65–80%.

Method F: Carbamate Displacement

  • Reagents : Phenyl chloroformate, amino alcohol, triethylamine.
  • Conditions :
    • Convert amine to carbamate using phenyl chloroformate.
    • Displace with 3,4-dichloroaniline in DMF (80°C, 12 hours).
  • Yield : 50–70%.

Integrated Synthesis Protocol

Combining the above methods, a representative pathway is proposed:

Step 1: Synthesis of 2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyethylamine

  • Prepare 5-bromo-2,3-dihydrobenzofuran via Method A (NBS bromination).
  • Convert bromide to aldehyde via palladium-catalyzed formylation (Pd(dppf)Cl₂, CO, 80°C).
  • Perform Grignard addition (Method D) to introduce hydroxyethyl group.
  • Convert alcohol to amine via Mitsunobu reaction (DEAD, Ph₃P, phthalimide) followed by hydrazinolysis.

Step 2: Urea Coupling

  • Generate 3,4-dichlorophenyl isocyanate by treating 3,4-dichloroaniline with triphosgene in toluene.
  • React isocyanate with amino alcohol (Method E) in THF at 0°C → RT for 6 hours.
  • Purify via recrystallization (EtOH/H₂O).

Reaction Optimization Data

Step Reagents/Conditions Yield (%) Key Citations
Benzofuran bromination NBS, CCl₄, 70°C 85
Epoxide amination NH₃, EtOH/H₂O, 50°C 68
Urea coupling Isocyanate, THF, RT 78

Challenges and Solutions

  • Low Amine Solubility : Use polar aprotic solvents (DMF, DMSO) or salt formation with HCl.
  • Isocyanate Stability : Synthesize in situ under inert atmosphere to prevent hydrolysis.
  • Stereoselectivity : Chiral auxiliaries (e.g., Evans oxazolidinones) for hydroxyethyl configuration.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-DICHLOROPHENYL)-3-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]UREA can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3,4-DICHLOROPHENYL)-3-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural uniqueness lies in its hybrid design, combining a dichlorophenylurea core with a dihydrobenzofuran-ethanol side chain. Below is a comparative analysis with related compounds from literature and commercial sources:

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Primary Use/Activity Reference
1-(3,4-Dichlorophenyl)-3-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]urea Urea 3,4-Dichlorophenyl; dihydrobenzofuran-ethanol Hypothesized neurokinin receptor modulation (inferred from analogs) N/A
1-(3,4-Dichlorophenyl)urea () Urea 3,4-Dichlorophenyl Agrochemical intermediate; simpler urea analog
SR140333 () Piperidine 3,4-Dichlorophenyl; isopropoxyphenylacetyl Neurokinin NK1 receptor antagonist
Imazalil () Imidazole 2,4-Dichlorophenyl; propenyloxy Antifungal agent (agricultural use)
1-(4,6-Dimethoxypyrimidin-2-yl)-3-(2-ethylsulfonylimidazo[1,2-a]pyridin-3-ylsulfonyl)urea () Urea Dimethoxypyrimidinyl; sulfonylimidazopyridinyl Herbicide (sulfonylurea class)

Key Findings:

However, the target compound’s urea core differentiates it from SR140333’s piperidine scaffold.

Benzofuran vs. Heterocycles : The dihydrobenzofuran group distinguishes it from sulfonylurea herbicides (), which prioritize sulfonyl groups for acetolactate synthase inhibition. This structural divergence implies distinct mechanisms of action .

Lack of Direct Data: No explicit studies on the compound’s activity were identified in the provided evidence. Functional inferences are drawn from analogs like SR140333 (neurokinin receptor affinity) and sulfonylureas (enzyme inhibition) .

Research Implications and Gaps

  • Pharmacological Potential: The compound’s dichlorophenylurea core aligns with neurokinin receptor antagonists (e.g., SR140333), suggesting possible utility in pain or inflammation pathways. Further binding assays are needed to validate this .
  • Agrochemical Suitability : Dichlorophenyl-containing pesticides (e.g., imazalil) demonstrate antifungal activity, but the urea-benzofuran hybrid may require optimization for agricultural stability .
  • Metabolic Profile : The hydroxyethyl group could improve solubility compared to purely lipophilic analogs (e.g., 1-(3,4-dichlorophenyl)urea), but in vivo studies are essential to confirm pharmacokinetic advantages .

Biological Activity

1-(3,4-Dichlorophenyl)-3-[2-(2,3-Dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]urea is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a dichlorophenyl group and a benzofuran moiety. Its molecular formula is C17H18Cl2N2O3C_{17}H_{18}Cl_2N_2O_3, with a molecular weight of approximately 372.24 g/mol.

Antitumor Activity

Research indicates that compounds with similar structural characteristics exhibit significant antitumor properties. For instance, derivatives of chloroethylnitrosoureas have shown varying degrees of antitumor activity linked to their ability to induce DNA cross-linking, which is crucial for their therapeutic effectiveness . The specific mechanism by which this compound exerts its antitumor effects remains to be fully elucidated but may involve similar pathways.

Antimicrobial Activity

Compounds containing urea linkages have been reported to possess antimicrobial properties. A study highlighted that derivatives such as diarylureas exhibited notable antibacterial activity against various strains . The presence of the dichlorophenyl group in the structure may enhance this activity due to increased lipophilicity and potential interactions with microbial membranes.

The proposed mechanisms for the biological activities of related compounds include:

  • DNA Interaction : Induction of DNA damage through cross-linking and strand breaks.
  • Enzyme Inhibition : Potential inhibition of key enzymes involved in cancer cell proliferation and survival.
  • Antioxidant Activity : Some related compounds have demonstrated antioxidant properties that could contribute to their overall therapeutic profile.

Study 1: Antitumor Efficacy

In a comparative study involving various chloroethylureas, it was found that compounds with structural similarities to this compound exhibited significant cytotoxicity in human cancer cell lines. The study emphasized the importance of the urea moiety in mediating these effects .

Study 2: Antimicrobial Properties

A synthesis study focusing on diarylureas revealed that certain derivatives showed strong antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated that modifications in the side chains could enhance biological activity .

Data Summary Table

Activity Type Compound Effectiveness Reference
Antitumor1-(3,4-Dichlorophenyl)-3-[...]-hydroxyethyl]ureaSignificant cytotoxicity
AntimicrobialDiarylureas (similar structure)Strong antibacterial
MechanismDNA cross-linking and strand breaksKey for antitumor effects

Q & A

Basic Research Questions

Q. What synthetic routes are established for synthesizing 1-(3,4-Dichlorophenyl)-3-[2-(2,3-Dihydro-1-Benzofuran-5-YL)-2-Hydroxyethyl]urea, and what intermediates are critical?

  • Methodological Answer : Synthesis typically involves multi-step reactions:

  • Step 1 : Preparation of 3,4-dichloroaniline derivatives as the phenyl urea precursor.
  • Step 2 : Coupling with 2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethylamine via carbodiimide-mediated urea bond formation .
  • Key Intermediates : Chlorinated aniline derivatives, dihydrobenzofuran-containing alcohols, and isocyanate intermediates.
  • Purification : Column chromatography (silica gel) or recrystallization in ethanol/water mixtures improves purity (>95%) .

Q. How can researchers validate the structural integrity and purity of this compound?

  • Analytical Workflow :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to confirm substituent positions (e.g., dichlorophenyl protons at δ 7.2–7.5 ppm; dihydrobenzofuran protons at δ 4.0–4.5 ppm) .
  • Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H]+^+ at m/z 423.05 for C19_{19}H17_{17}Cl2_2N2_2O3_3) .
  • HPLC : Purity assessment using C18 columns (acetonitrile/water gradient, UV detection at 254 nm) .

Advanced Research Questions

Q. What in vitro models are appropriate for evaluating this compound’s enzyme inhibitory activity, and how do structural modifications impact potency?

  • Experimental Design :

  • Target Enzymes : Prioritize kinases (e.g., EGFR, VEGFR) or cytochrome P450 isoforms (CYP3A4) based on structural analogs .
  • Assay Conditions : Use fluorescence-based kinase assays or LC-MS for metabolite quantification in CYP inhibition studies.
  • SAR Insights :
  • The dihydrobenzofuran moiety enhances lipophilicity (logP ~3.5), improving membrane permeability compared to Diuron (logP ~2.8) .
  • Hydroxyethyl substitution may reduce metabolic clearance by steric hindrance of oxidative enzymes .

Q. How does the dihydrobenzofuran moiety influence metabolic stability compared to simpler urea derivatives like Diuron?

  • Metabolic Profiling :

  • Liver Microsome Assays : Incubate with human liver microsomes (HLMs) and NADPH; monitor parent compound depletion via LC-MS.
  • Key Findings :
  • Diuron undergoes rapid N-demethylation to DCPU (t1/2_{1/2} = 1.2 h in HLMs) .
  • The target compound’s benzofuran ring may slow oxidation (predicted t1/2_{1/2} > 4 h) due to steric protection of the urea bond.
  • Metabolite Identification : Use LC-HRMS to detect hydroxylated benzofuran or glucuronide conjugates .

Q. How can researchers reconcile bioactivity discrepancies across cell lines or model organisms?

  • Contradiction Analysis :

  • Standardization : Use isogenic cell lines (e.g., HEK293 vs. HepG2) to control for genetic variability.
  • Orthogonal Assays : Validate antiproliferative effects via MTT, clonogenic, and apoptosis assays (e.g., Annexin V staining) .
  • Species-Specific Metabolism : Compare metabolic stability in murine vs. human hepatocytes to explain in vivo efficacy gaps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.